Cas no 2387598-99-2 (methyl 8-bromo-3-iodo-naphthalene-1-carboxylate)
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Naphthalenecarboxylic acid, 8-bromo-3-iodo-, methyl ester
- methyl 8-bromo-3-iodo-naphthalene-1-carboxylate
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- Inchi: 1S/C12H8BrIO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3
- InChI Key: ALAIXXIWLJKHTD-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)=C2C(C=CC=C2Br)=CC(I)=C1
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM390607-1g |
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate |
2387598-99-2 | 95%+ | 1g |
$1556 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0224-100.0mg |
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate |
2387598-99-2 | 95% | 100.0mg |
¥2605.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0224-250.0mg |
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate |
2387598-99-2 | 95% | 250.0mg |
¥4167.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0224-500.0mg |
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate |
2387598-99-2 | 95% | 500.0mg |
¥6951.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0224-1.0g |
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate |
2387598-99-2 | 95% | 1.0g |
¥10420.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0224-100mg |
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate |
2387598-99-2 | 95% | 100mg |
¥2605.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0224-250mg |
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate |
2387598-99-2 | 95% | 250mg |
¥4167.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0224-500mg |
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate |
2387598-99-2 | 95% | 500mg |
¥6951.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0224-1g |
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate |
2387598-99-2 | 95% | 1g |
¥10420.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0224-100MG |
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate |
2387598-99-2 | 95% | 100MG |
¥ 2,607.00 | 2023-03-14 |
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate Suppliers
methyl 8-bromo-3-iodo-naphthalene-1-carboxylate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on methyl 8-bromo-3-iodo-naphthalene-1-carboxylate
Exploring the Versatile Applications of Methyl 8-Bromo-3-Iodo-Naphthalene-1-Carboxylate (CAS No. 2387598-99-2)
Methyl 8-bromo-3-iodo-naphthalene-1-carboxylate (CAS No. 2387598-99-2) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This naphthalene derivative, featuring both bromo and iodo substituents, serves as a crucial intermediate in the synthesis of complex molecules. Its unique structural properties make it particularly valuable for cross-coupling reactions, which are fundamental in modern organic synthesis.
The compound's molecular structure combines the aromatic stability of naphthalene with the reactivity of halogen atoms at specific positions. The 8-bromo and 3-iodo substitutions create distinct electronic environments that enable selective functionalization, making this compound a versatile building block for drug discovery programs. Researchers particularly value its application in palladium-catalyzed coupling reactions, where it demonstrates excellent reactivity profiles.
Recent trends in medicinal chemistry have highlighted the growing importance of halogenated naphthalene derivatives like methyl 8-bromo-3-iodo-naphthalene-1-carboxylate. These compounds are increasingly used in the development of novel therapeutic agents, especially in oncology and CNS drug research. The pharmaceutical industry's shift toward targeted therapies has created substantial demand for such precisely functionalized intermediates.
From a synthetic chemistry perspective, the compound's methyl carboxylate group offers additional modification opportunities. This functional group can be hydrolyzed to the corresponding carboxylic acid or transformed into various amide derivatives, significantly expanding its utility in molecular design. The presence of two different halogen atoms (bromine and iodine) allows for sequential cross-coupling reactions, enabling the construction of complex molecular architectures with precise control.
Material scientists have also explored applications of methyl 8-bromo-3-iodo-naphthalene-1-carboxylate in organic electronic materials. Its rigid naphthalene core, combined with the electron-withdrawing effects of the halogens and ester group, makes it a candidate for developing novel organic semiconductors and photovoltaic materials. These applications align with current global interests in sustainable energy solutions and advanced material technologies.
The compound's stability under various conditions makes it particularly valuable for industrial applications. Unlike some highly reactive intermediates, methyl 8-bromo-3-iodo-naphthalene-1-carboxylate demonstrates good shelf stability when stored properly, reducing handling challenges in manufacturing settings. This characteristic has contributed to its growing adoption in process chemistry for large-scale pharmaceutical production.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The distinct signals from the bromine and iodine atoms provide clear diagnostic markers for quality control purposes. These analytical features are particularly important given the compound's role in producing high-value pharmaceutical intermediates where purity is paramount.
Environmental considerations in chemical synthesis have led to increased interest in the atom economy of reactions using methyl 8-bromo-3-iodo-naphthalene-1-carboxylate. The compound's ability to participate in multiple bond-forming events from a single molecular framework aligns well with green chemistry principles. Researchers are actively developing more sustainable protocols for its utilization in synthetic pathways.
From a commercial perspective, the global market for specialized intermediates like methyl 8-bromo-3-iodo-naphthalene-1-carboxylate continues to expand. The growing pharmaceutical R&D expenditure, particularly in Asia-Pacific regions, has created robust demand. Suppliers are responding by improving production scalability while maintaining the high purity standards required for research and manufacturing applications.
Future research directions for this compound likely include exploration of its photophysical properties and potential applications in organic light-emitting diodes (OLEDs). The combination of heavy atoms (bromine and iodine) with the naphthalene core suggests possible interesting electronic transitions that could be valuable in optoelectronic devices. Such applications would position this compound at the intersection of pharmaceutical and advanced materials chemistry.
Safety profiles and handling protocols for methyl 8-bromo-3-iodo-naphthalene-1-carboxylate follow standard practices for halogenated aromatic compounds. While not classified as extremely hazardous, proper laboratory precautions should always be observed when working with this material, including the use of appropriate personal protective equipment and adequate ventilation systems.
The synthesis of methyl 8-bromo-3-iodo-naphthalene-1-carboxylate typically involves sequential halogenation of naphthalene precursors, followed by esterification. Recent methodological improvements have focused on increasing yields and reducing byproduct formation, reflecting the chemical industry's broader emphasis on process optimization and waste reduction.
Academic and industrial laboratories continue to discover new applications for this versatile compound. Its role in metal-organic framework (MOF) construction and covalent organic framework (COF) synthesis represents an emerging area of investigation. These porous materials have significant potential in gas storage, separation technologies, and heterogeneous catalysis applications.
For researchers considering methyl 8-bromo-3-iodo-naphthalene-1-carboxylate for their projects, careful consideration of reaction conditions is advised. The different reactivity of the bromine and iodine substituents allows for sequential functionalization, but requires precise control of reaction parameters. Numerous published protocols now exist for optimizing transformations involving this valuable building block.
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